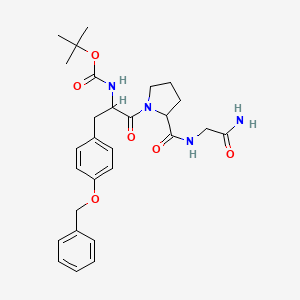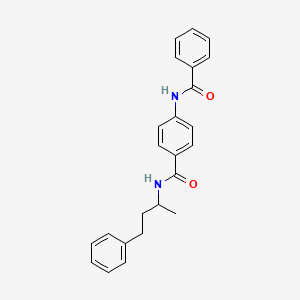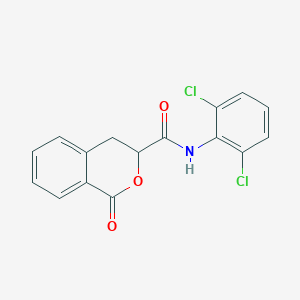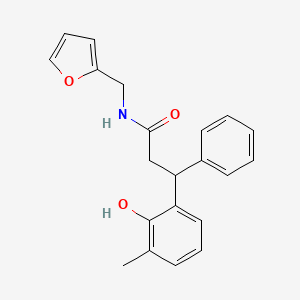
Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2
Overview
Description
Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 is a synthetic peptide compound. It is composed of four amino acids: tyrosine, proline, glycine, and an amide group. The compound is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl (Bn) group on the tyrosine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 involves several steps:
Protection of Amino Acids: The amino acids are first protected with Boc and Bn groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are then coupled together using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: After the peptide chain is assembled, the protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines can perform the repetitive steps of coupling and deprotection with high efficiency and yield. The process is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The benzyl group can be reduced to form a free tyrosine residue.
Substitution: The Boc and Bn protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic conditions, such as TFA, are used to remove Boc groups, while hydrogenolysis is used to remove Bn groups.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Free tyrosine residue.
Substitution: Deprotected peptide with free amino and hydroxyl groups.
Scientific Research Applications
Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can influence the structure and function of proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Boc-DL-Tyr(Me)-OH: A similar compound with a methoxy group instead of a benzyl group.
Boc-DL-Tyr-OMe: Another similar compound with a methoxy group on the tyrosine residue.
Boc-DL-Tyr(Bzl)-OH: A compound with a benzyl group on the tyrosine residue but without the glycine and proline residues.
Uniqueness
Boc-DL-Tyr(Bn)-DL-Pro-Gly-NH2 is unique due to its specific sequence of amino acids and the presence of both Boc and Bn protecting groups. This combination provides stability and reactivity, making it a valuable compound for peptide synthesis and research.
Properties
IUPAC Name |
tert-butyl N-[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6/c1-28(2,3)38-27(36)31-22(26(35)32-15-7-10-23(32)25(34)30-17-24(29)33)16-19-11-13-21(14-12-19)37-18-20-8-5-4-6-9-20/h4-6,8-9,11-14,22-23H,7,10,15-18H2,1-3H3,(H2,29,33)(H,30,34)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCGCSANDQSCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4079986.png)
![1-{3-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propyl}-3-methyl-1H-pyrazole](/img/structure/B4079995.png)
![5-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B4079996.png)

![2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)PROPANAMIDE](/img/structure/B4080008.png)


![[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate](/img/structure/B4080032.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4080034.png)
![N~1~-(4-CHLOROPHENYL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE](/img/structure/B4080040.png)
![N-(4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4080055.png)
![1-OXO-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B4080056.png)
![3-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL](/img/structure/B4080062.png)
![1-(2-furyl)-3-{[4-(2-methoxyphenoxy)phenyl]amino}-2-propen-1-one](/img/structure/B4080075.png)
